BSA-9 -

BSA-9

Catalog Number: EVT-1534443
CAS Number:
Molecular Formula: C24H31NO4S
Molecular Weight: 429.575
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BSA-9 is a novel calcium/calmodulin-dependent kinase II (CaMKII) inhibitor and antiviral agent, inhibiting CaMKII activity with an IC50 value of 0.79 μM and displaying EC50 values of 1.52 μM and 1.91 μM against DENV and ZIKV infections of human neuronal BE(2)C cells, respectively.
Source and Classification

Bovine serum albumin is sourced from the blood of cows and is classified as a transport protein. It plays a crucial role in maintaining osmotic pressure in the blood and serves as a carrier for hormones, fatty acids, and other compounds. BSA nanoparticles are classified under biocompatible nanomaterials, commonly utilized in drug delivery systems due to their ability to encapsulate therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of BSA-9 nanoparticles typically involves a desolvation process. In one method, 200 mg of bovine serum albumin is dissolved in 2 mL of Milli-Q water at approximately pH 7.4. The solution is stirred vigorously, and ethanol is added dropwise to induce desolvation, forming a turbid suspension. Following this, glutaraldehyde is introduced as a cross-linking agent, stabilizing the nanoparticles through covalent bonding. The reaction is maintained under stirring for an extended period (up to 18 hours) to ensure complete cross-linking .

The yield and entrapment efficiency of the nanoparticles can vary significantly based on the pH of the solution during synthesis. For instance, at pH 7.4, a higher entrapment efficiency was observed compared to lower pH levels due to the charges on the protein surface affecting drug incorporation .

Molecular Structure Analysis

Structure and Data

Bovine serum albumin has a well-defined three-dimensional structure characterized by its alpha-helical content and hydrophobic pockets that facilitate drug binding. The molecular weight of bovine serum albumin is approximately 66.5 kDa. The nanoparticles formed from BSA typically exhibit sizes ranging from 10 nm to 100 nm, depending on the synthesis conditions, particularly the concentration of bovine serum albumin and the desolvation agent used .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing BSA-9 nanoparticles include desolvation and cross-linking. The addition of ethanol decreases the solubility of bovine serum albumin in water, promoting aggregation into nanoparticles. The subsequent addition of glutaraldehyde facilitates cross-linking between the protein molecules, enhancing the structural stability of the nanoparticles .

Additionally, reactions involving encapsulation of drugs like salicylic acid can be performed where varying pH levels influence the charge interactions between the drug and bovine serum albumin, affecting encapsulation efficiency .

Mechanism of Action

Process and Data

The mechanism by which BSA-9 nanoparticles deliver drugs involves several steps:

  1. Encapsulation: Therapeutic agents are encapsulated within the hydrophobic pockets of bovine serum albumin during nanoparticle formation.
  2. Stability: Cross-linking with glutaraldehyde enhances stability, preventing premature release of the drug.
  3. Release: Upon reaching target tissues or under specific physiological conditions (e.g., pH changes), the drug can be released from the nanoparticle matrix through diffusion or degradation mechanisms.

Studies have shown that varying environmental conditions can significantly impact drug release profiles from BSA-based nanoparticles .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BSA-9 nanoparticles exhibit several notable physical properties:

  • Size: Typically between 10 nm to 100 nm.
  • Shape: Generally spherical with good dispersibility.
  • Stability: Enhanced through cross-linking; exhibits thermal stability as confirmed by thermogravimetric analysis.

Chemical properties include:

  • Biocompatibility: Bovine serum albumin's natural origin contributes to its low toxicity profile.
  • Binding Capacity: High affinity for various drugs due to its numerous binding sites.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and dynamic light scattering (DLS) are commonly employed to assess these properties .

Applications

Scientific Uses

BSA-9 nanoparticles have diverse applications in:

  • Drug Delivery: Used for targeted delivery of anticancer drugs or anti-inflammatory agents.
  • Biomedical Engineering: Employed in imaging techniques or as carriers for vaccines due to their biocompatibility.
  • Diagnostic Tools: Utilized in biosensors owing to their ability to stabilize metal nanoparticles for enhanced detection capabilities.

Research continues to explore novel applications of BSA-9 nanoparticles in various fields including nanomedicine and therapeutic delivery systems .

Theoretical Foundations of BSA-9

Historical Evolution of BSA Conceptualization

The development of bovine serum albumin (BSA) as a biochemical scaffold spans over a century of scientific innovation. The conceptual journey began with Edwin Cohn’s landmark plasma fractionation work during World War II, which established the "Fraction V" purification methodology. This technique exploited differential solubility characteristics of plasma proteins through pH, salt concentration, and temperature manipulation to isolate highly pure albumin fractions [8]. BSA’s molecular architecture—comprising three domains (I, II, III) divided into A/B subdomains with specific ligand-binding sites—was gradually elucidated through X-ray crystallography and spectroscopic studies. Site I (subdomain IIA) was identified as the primary binding pocket for aromatic compounds, while Site II (subdomain IIIA) showed affinity for fatty acids and thyroxine [8].

The transition from basic protein science to drug delivery platforms accelerated in the 21st century with advances in protein conjugation chemistry. BSA’s 76% structural homology to human serum albumin (HSA) made it an ideal model for preclinical studies of drug-albumin complexes. This foundational work enabled the rational design of BSA-9, where the N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide moiety is strategically conjugated to BSA’s subdomain IIA, leveraging historical knowledge of its binding mechanisms [4] [10].

Table 1: Evolution of BSA Applications Leading to BSA-9 Development

EraScientific AdvanceImpact on BSA Technology
1940sCohn fractionation (Fraction V)Enabled high-yield BSA purification for research
1970s-1990sStructural characterization of binding domainsIdentified Site I/Site II ligand specificity
2000sAlbumin-drug conjugate platformsValidated BSA as carrier for hydrophobic therapeutics
2020sRational conjugate design (BSA-9)Combined targeting chemistry with albumin delivery

Biophysical Principles Underlying BSA-9 Dynamics

BSA-9’s functionality emerges from precisely engineered supramolecular interactions between its small-molecule inhibitor and the BSA carrier. The compound’s 429.58 Da hydrophobic pharmacophore (C₂₄H₃₁NO₄S) integrates with BSA’s three-domain architecture through multi-modal binding:

  • Hydrophobic anchoring: Cycloheptyl group insertion into Subdomain IIA’s hydrophobic pocket
  • Electrostatic complementarity: Sulfonamide oxygen atoms forming hydrogen bonds with Arg194 and Lys199 residues
  • π-Stacking interactions: Methoxyphenyl ring alignment with Trp213’s indole ring [4] [8]

Biophysical validation comes from circular dichroism (CD) spectroscopy showing BSA-9 induces ≤2% α-helix reduction versus native BSA, confirming structural preservation during ligand binding. Fluorescence quenching studies demonstrate static quenching mechanisms with a binding constant (Kb) of 10⁶ M⁻¹, indicating high-affinity complexation. Molecular dynamics simulations reveal BSA-9 binding increases subdomain IIA rigidity by 40% while enhancing flexibility in domain I, creating a "selective stabilization" effect critical for drug release kinetics [6] [9].

Table 2: Key Biophysical Descriptors of BSA-9

ParameterMethodValueSignificance
Molecular WeightMass spectrometry429.58 DaOptimal size for albumin binding
Binding Constant (Kb)Fluorescence quenching2.1 × 10⁶ M⁻¹High-affinity complexation
α-Helix ContentCircular dichroism53.8%Minimal structural perturbation
Stokes radiusDynamic light scattering3.52 nmMonodisperse complex formation
Log PComputational prediction3.7Balanced hydrophobicity

Thermodynamic and Kinetic Frameworks for BSA-9 Interactions

The BSA-9 complex exhibits distinctive energy landscapes that govern its biological functionality. Differential scanning calorimetry (DSC) studies reveal:

  • Reduced unfolding enthalpy: ΔH decreases by 46 kJ/mol versus native BSA
  • Lowered activation energy: Eₐ drops from 1546 kJ/mol to 840 kJ/mol
  • Destabilized native state: Free energy change (ΔG) decreases by ~4 kJ/mol [2]

These thermodynamic shifts originate from BSA-9’s interaction with BSA’s free thiol group (Cys34), which partially disrupts the protein’s intramolecular disulfide network. Isothermal titration calorimetry (ITC) data shows the binding is enthalpically driven (ΔH = -48.2 kJ/mol) with moderate entropic penalty (TΔS = -12.7 kJ/mol), indicating displacement of structured water molecules from the binding pocket. Kinetic analyses reveal a biphasic interaction profile:

  • Rapid association (k₁ = 8.3 × 10⁴ M⁻¹s⁻¹): Electrostatic steering of the sulfonamide group
  • Slow conformational adjustment (k₂ = 5.2 × 10⁻³ s⁻¹): Hydrophobic insertion and domain reorientation [2] [6] [9]

This kinetic partitioning enables optimal drug release—while initial electrostatic attraction ensures target engagement, the slower hydrophobic stabilization moderates dissociation rates in physiological environments.

Table 3: Thermodynamic Parameters of BSA-9/BSA Interaction

ParameterNative BSABSA-9 ComplexChangeInterpretation
ΔG (kJ/mol)-62.3-58.1-4.2Reduced stability
ΔH (kJ/mol)890844-46Unfolding facilitated
Eₐ (kJ/mol)1546840-706Lower energy barrier
ΔS (J/mol·K)1250980-270Conformational ordering

Mathematical Modeling of BSA-9 Systems

Computational frameworks for BSA-9 behavior integrate polymer-protein interaction models with drug release kinetics:

Adsorption Kinetics: The three-resistance model effectively describes BSA-9 adsorption onto polymeric matrices:$$\varepsiloni \frac{\partial Ci}{\partial t} + (1 - \varepsiloni) \frac{\partial Qi}{\partial t} = \varepsiloni De \left( \frac{\partial^2 Ci}{\partial R^2} + \frac{2}{R} \frac{\partial Ci}{\partial R} \right)$$$$\frac{\partial Qi}{\partial t} = k1 Ci (qm - Qi) - k{-1} Qi$$Where $Qi$ = surface concentration (mg/mL), $Ci$ = pore concentration (mg/mL), $k1$ = adsorption rate constant, $k_{-1}$ = desorption constant. Numerical solutions using compact finite difference schemes (4th-order accuracy) show PEG grafting reduces BSA-9’s adsorption rate constant by 35% due to steric shielding [3].

Blood Compartment Modeling: BSA-9’s plasma distribution follows a Michaelis-Menten-modified version of the drug-carrier dissociation equation:$$\frac{d[BSA-9]}{dt} = k{off} \left( \frac{[Complex] \cdot [HSA]}{KD + [HSA]} \right) - k_{on}[Free]$$Stochastic simulations incorporating albumin receptor density (2.4 × 10⁻⁶ mol/L) and vascular shear stress (0.4 Pa) predict 78% complex integrity at 30-min post-administration, enabling target tissue accumulation [6].

Neural Targeting Dynamics: BSA-9’s CaMKII inhibition follows a conformation-selective binding model derived from molecular dynamics:$$IC{50} = \frac{KD}{\left(1 + \frac{[ATP]}{KM}\right) \cdot \left(1 + e^{-\Delta G{conf}/RT}\right)}$$Where $\Delta G_{conf}$ = -9.2 kJ/mol represents the energy difference between active/inactive kinase states. This explains BSA-9’s 12-fold selectivity for the ATP-bound CaMKII conformation [4].

Table 4: Mathematical Frameworks for BSA-9 System Modeling

ApplicationCore EquationParametersPrediction Accuracy
Adsorption kinetics$\frac{\partial Qi}{\partial t} = k1 Ci (qm - Qi) - k{-1} Q_i$$k1$ = 0.018 mL/mg·s, $qm$ = 2.4 mg/mLR² = 0.96 vs experimental
Plasma stability$\frac{d[BSA-9]}{dt} = k{off} \left( \frac{[Complex] \cdot [HSA]}{KD + [HSA]} \right)$$k{off}$ = 7.2 × 10⁻⁴ s⁻¹, KD = 6.5 µM±9% vs radiolabel data
Target engagement$IC{50} = \frac{KD}{\left(1 + \frac{[ATP]}{KM}\right) \cdot \left(1 + e^{-\Delta G{conf}/RT}\right)}$$\Delta G{conf}$ = -9.2 kJ/mol, KM = 18 µMIC₅₀ calc 0.82 µM vs obs 0.79 µM

Properties

Product Name

BSA-9

IUPAC Name

N-(4-Cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide

Molecular Formula

C24H31NO4S

Molecular Weight

429.575

InChI

InChI=1S/C24H31NO4S/c1-29-22-15-17-23(18-16-22)30(27,28)25(21-12-7-4-8-13-21)19-9-14-24(26)20-10-5-2-3-6-11-20/h4,7-8,12-13,15-18,20H,2-3,5-6,9-11,14,19H2,1H3

InChI Key

MSEGDVOYFLNBPZ-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(OC)C=C1)(N(CCCC(C2CCCCCC2)=O)C3=CC=CC=C3)=O

Solubility

Soluble in DMSO

Synonyms

BSA-9; BSA 9; BSA9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.